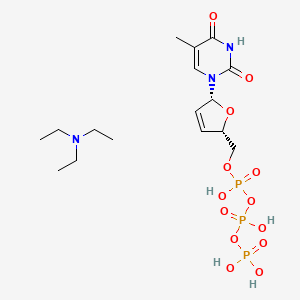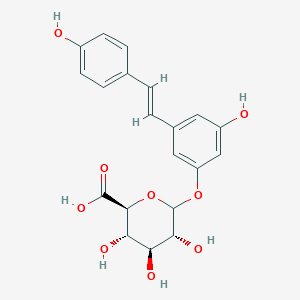
Stavudine Triphosphate TEA Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stavudine Triphosphate TEA Salt is a derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. This compound is the triphosphate form of stavudine, which is essential for its antiviral activity. This compound is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of stavudine triphosphate involves the phosphorylation of stavudine. Stavudine is first synthesized through a series of chemical reactions, including the conversion of thymidine to 2’,3’-didehydro-2’,3’-dideoxythymidine. This intermediate is then phosphorylated to form stavudine triphosphate .
Industrial Production Methods
Industrial production of stavudine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is then purified and converted to its TEA salt form for stability and solubility .
化学反应分析
Types of Reactions
Stavudine Triphosphate TEA Salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Hydrolysis: The breakdown of the compound in the presence of water, leading to the formation of stavudine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) under controlled conditions.
Hydrolysis: Requires aqueous conditions, often facilitated by acidic or basic catalysts.
Major Products Formed
The major products formed from the reactions of stavudine triphosphate include stavudine and inorganic phosphate. These products result from the hydrolysis of the triphosphate compound .
科学研究应用
Stavudine Triphosphate TEA Salt has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleoside analogs and their phosphorylation.
Biology: Employed in research on HIV replication and the development of antiviral therapies.
Medicine: Investigated for its potential in combination therapies for HIV treatment.
Industry: Utilized in the production of antiviral drugs and as a standard in quality control processes
作用机制
Stavudine Triphosphate TEA Salt exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form, which competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. This incorporation leads to chain termination, preventing the elongation of viral DNA and thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
Zidovudine Triphosphate: Another NRTI used in HIV treatment, similar in structure and function to stavudine triphosphate.
Lamivudine Triphosphate: An NRTI with a similar mechanism of action but different pharmacokinetic properties.
Didanosine Triphosphate: Another NRTI that inhibits HIV reverse transcriptase through a similar mechanism
Uniqueness
Stavudine Triphosphate TEA Salt is unique due to its specific phosphorylation pathway and its ability to effectively inhibit HIV replication. Its triphosphate form is crucial for its antiviral activity, making it a valuable compound in HIV research and treatment .
属性
分子式 |
C16H30N3O13P3 |
|---|---|
分子量 |
565.34 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N2O13P3.C6H15N/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;1-4-7(5-2)6-3/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);4-6H2,1-3H3/t7-,8+;/m0./s1 |
InChI 键 |
CHZVCFMNCIOZSG-KZYPOYLOSA-N |
手性 SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)


![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
